
4-Amino-2-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxy-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains an amino group (–NH₂), a hydroxyl group (–OH), and a carboxyl group (–COOH) attached to a central carbon atom. This compound is structurally related to valine, an essential amino acid, and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the stereospecific reactions from D-gulonic acid -lactone and D-glucono- -lactone . These reactions typically require specific conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles or the carboxylation of Grignard reagents . These methods are scalable and can produce the compound in large quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include keto acids, alcohols, and substituted amino acids. These products have diverse applications in chemical synthesis and biological research.
Applications De Recherche Scientifique
4-Amino-2-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also modulate the activity of certain receptors and signaling pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylbutanoic acid: Similar in structure but lacks the hydroxyl group.
3-Amino-2-hydroxybutanoic acid: Differs in the position of the amino and hydroxyl groups.
2-Hydroxy-3-methylbutanoic acid: Lacks the amino group.
Uniqueness
4-Amino-2-hydroxy-3-methylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4-amino-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Clé InChI |
QFYIZRJTKBKJFC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


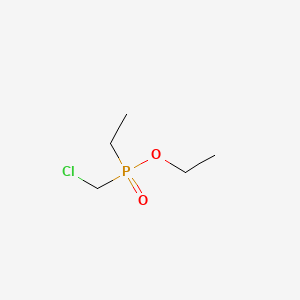
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)

![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)


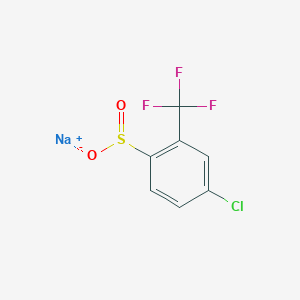
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
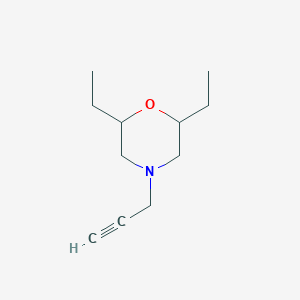
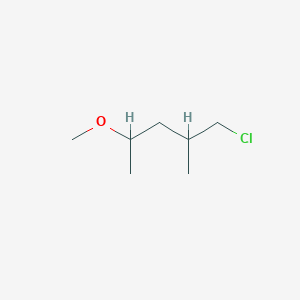
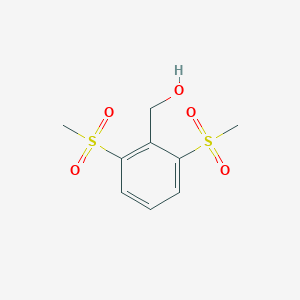
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

